

Technical Guide: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1333094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound **3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile**. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, offering structured data, relevant experimental context, and logical relationship diagrams to support further investigation and application of this compound.

Core Physicochemical Data

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a substituted imidazopyridine, a class of compounds recognized for a wide array of biological activities. The integration of a bromine atom and a nitrile group onto the core scaffold significantly influences its chemical reactivity, binding affinities, and metabolic profile. The quantitative physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	885950-21-0	[1] [2]
Molecular Formula	C ₈ H ₄ BrN ₃	[1]
Molecular Weight	222.04 g/mol	[1]
Melting Point	207 - 213 °C	[1]
XLogP3 (Predicted)	1.97 - 2.5	[1]
Topological Polar Surface Area	41.1 Å ²	[1]
Hydrogen Bond Acceptor Count	2	[1]
Heavy Atom Count	12	[1]
IUPAC Name	3-bromoimidazo[1,2-a]pyridine-6-carbonitrile	
InChI Key	UOQHWNPNVNXSDDO-UHFFFAOYSA-N	
Canonical SMILES	C1=CC2=NC=C(N2C=C1C#N)Br	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile** is not readily available in the reviewed literature, a general and representative synthetic approach for related imidazo[1,2-a]pyridine scaffolds can be adapted. The most common route involves the condensation of a substituted 2-aminopyridine with an α -halocarbonyl compound.

A plausible synthesis workflow is outlined below.

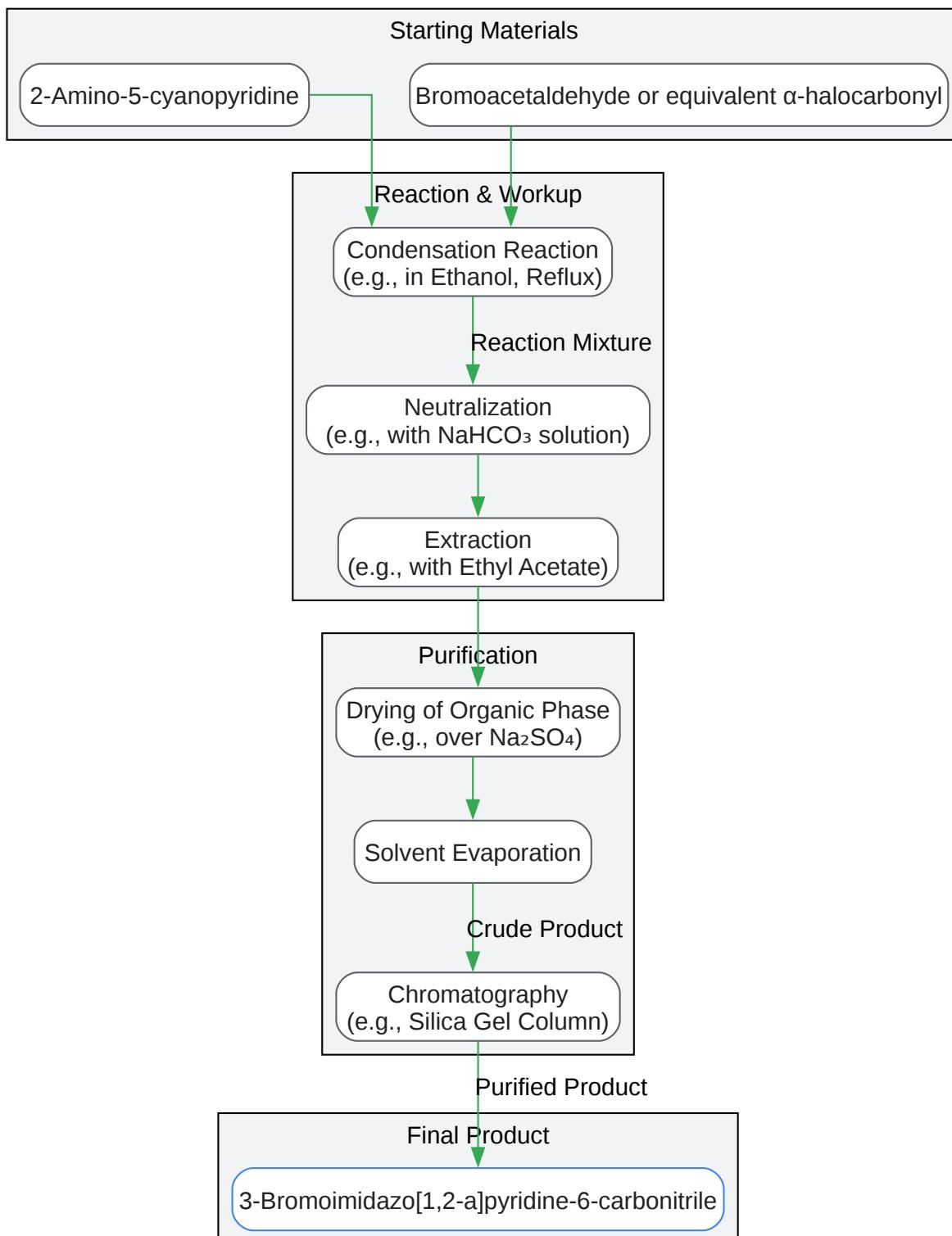

[Click to download full resolution via product page](#)

Fig. 1: Representative Synthetic Workflow

Representative Synthesis Protocol:

- Reaction Setup: To a solution of 2-amino-5-cyanopyridine in a suitable solvent such as ethanol, an equimolar amount of an appropriate α -halocarbonyl reagent (e.g., bromoacetaldehyde) is added.
- Condensation: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Workup: Upon cooling to room temperature, the reaction mixture is neutralized with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: The aqueous mixture is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM).
- Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude material is purified, typically by column chromatography on silica gel, to afford the pure **3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile**.

Biological Context and Potential Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in numerous biologically active compounds.^[3] Derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.

One of the key signaling pathways frequently modulated by imidazo[1,2-a]pyridine derivatives is the STAT3/NF- κ B pathway. This pathway is crucial in regulating inflammation, cell proliferation, and survival, and its dysregulation is a hallmark of various cancers and inflammatory diseases. While direct experimental evidence for **3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile** is pending, its structural class suggests it may exhibit activity through modulation of this pathway.

STAT3/NF-κB Signaling Pathway Overview:

The diagram below illustrates the general mechanism of the STAT3/NF-κB signaling pathway, which can be a potential target for imidazo[1,2-a]pyridine derivatives.

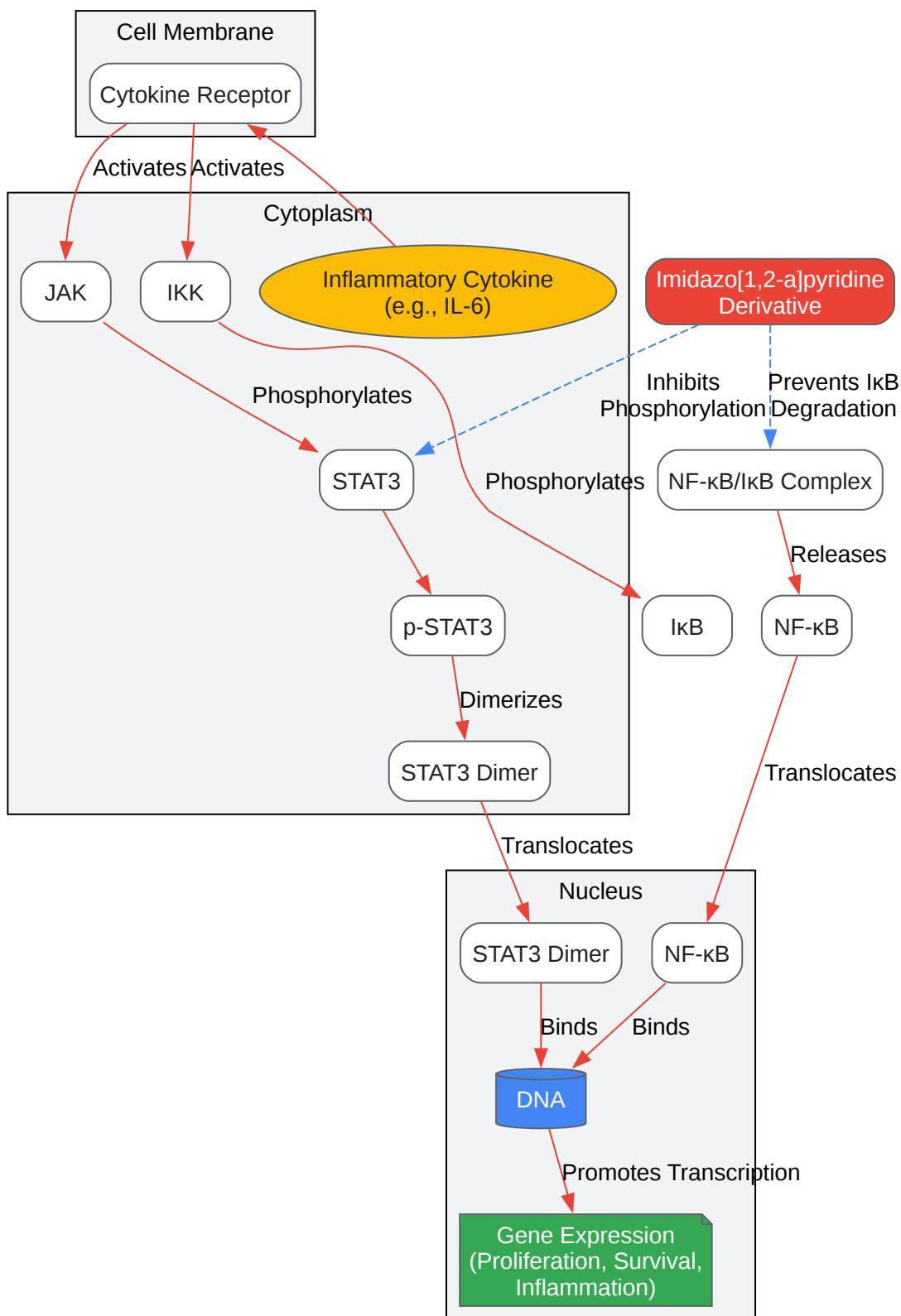

[Click to download full resolution via product page](#)

Fig. 2: Potential STAT3/NF-κB Target Pathway

This pathway illustrates how extracellular signals like cytokines can activate intracellular cascades involving STAT3 and NF- κ B, leading to their translocation to the nucleus and subsequent transcription of genes involved in inflammation and cell proliferation. Imidazo[1,2-a]pyridine derivatives have been shown to potentially inhibit these processes, making them attractive candidates for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Anticandidotic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. chemscene.com [chemscene.com]
- 3. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333094#physicochemical-properties-of-3-bromoimidazo-1-2-a-pyridine-6-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com